Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where an NH-heterocycle reacts with a suitable Michael acceptor under basic conditions . Another approach involves the cyclization of appropriate precursors under microwave irradiation, which provides a rapid and efficient route to azetidines .
Industrial Production Methods
Industrial production of azetidine derivatives often employs catalytic processes to enhance yield and selectivity. For example, the Suzuki-Miyaura cross-coupling reaction is used to introduce various substituents onto the azetidine ring . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azetidine ring or its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Oxetane derivatives: Four-membered oxygen-containing rings with comparable chemical properties.
Uniqueness
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the acetyl and amino groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
887596-08-9 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)9-3-4-12(11(14)5-9)15-6-10(7-15)13(17)18-2/h3-5,10H,6-7,14H2,1-2H3 |
InChI Key |
OIFNWAKLGIPKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CC(C2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.